molecular formula C22H27NO4 B1678773 4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid CAS No. 119306-51-3

4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid

Cat. No. B1678773
M. Wt: 369.5 g/mol
InChI Key: SOUMNAXAAYKDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R 8605 is a third generation retinoid, a class of chemical compounds that are vitamers of vitamin A.

properties

CAS RN

119306-51-3

Product Name

4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

4-[(3,5-ditert-butyl-4-hydroxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C22H27NO4/c1-21(2,3)16-11-14(12-17(18(16)24)22(4,5)6)19(25)23-15-9-7-13(8-10-15)20(26)27/h7-12,24H,1-6H3,(H,23,25)(H,26,27)

InChI Key

SOUMNAXAAYKDPQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=C(C=C2)C(=O)O

Appearance

Solid powder

Other CAS RN

119306-51-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

R 8605;  R-8605;  R8605; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8.6g (0.063 mole) of p-aminobenzoic acid in 100 ml of 1,2-dimethoxyethane was added to a suspension of 8.0g (0.0298 mole) of 3,5-di-t-butyl-4-hydroxybenzoyl chloride in 100 ml of 1,2-dimethoxyethane, and the mixture was stirred at room temperature for 16 hours. The reaction mixture was then filtered. The filtrate was thereafter diluted with 200 ml of water and chilled. The resulting precipitate was collected, and was then recrystallized from a mixture of ethanol and water to give 3.6g of white needles of N-(4-carboxyphenyl)-3,5-di-t-butyl-4-hydroxybenzamide, m.p. 265°-266° C. Analysis: Calculated for C22H27NO4 : %C, 71.5; %H, 7.4; %N, 3.8; Found: %C, 71.7; %H, 7.3; %N, 3.6.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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